molecular formula C12H15N3O2 B13651378 tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate

tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate

Cat. No.: B13651378
M. Wt: 233.27 g/mol
InChI Key: MYXSYADBOPOTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a pyrrolo[3,2-c]pyridine core. The molecular formula of this compound is C12H15N3O2, and it has a molecular weight of 233.27 g/mol .

Preparation Methods

The synthesis of tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate typically involves several steps. One common synthetic route includes the cyclization of a precursor compound, followed by the introduction of the tert-butyl group. For instance, 2-bromo-5-iodopyridine can be used as a starting material, which undergoes cyclization to form the pyrrolo[3,2-c]pyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group to yield the final product .

Chemical Reactions Analysis

tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9-8(7-14-10)4-5-13-9/h4-7,13H,1-3H3,(H,14,15,16)

InChI Key

MYXSYADBOPOTPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C=CNC2=C1

Origin of Product

United States

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